molecular formula C14H18O B14053261 1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol

1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol

Cat. No.: B14053261
M. Wt: 202.29 g/mol
InChI Key: YGNGSGRMAONHFF-UHFFFAOYSA-N
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Description

1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol is a synthetic organic compound featuring a biphenyl scaffold where one phenyl ring is partially saturated into a tetrahydro form, substituted with an ethanol group. This structure is of significant interest in medicinal chemistry and chemical synthesis. Biphenyl derivatives are fundamental building blocks in organic chemistry and are frequently explored for their potential biological activities . They are common structural motifs in pharmaceuticals, agrochemicals, and materials science . The core biphenyl structure is known to be a versatile platform in drug discovery. Research into analogous biphenyl compounds has shown their presence in molecules with a wide range of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor properties . Furthermore, substituted biphenyl compounds are being actively investigated in neuroscience research, for example, as potential atypical dopamine transporter inhibitors for studying psychostimulant use disorders . The specific research applications and mechanism of action for this compound require further investigation and characterization by qualified researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)phenyl]ethanol

InChI

InChI=1S/C14H18O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h5-7,9-11,15H,2-4,8H2,1H3

InChI Key

YGNGSGRMAONHFF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C2=CCCCC2)O

Origin of Product

United States

Preparation Methods

Laboratory-Scale Hydrogenation

The most widely documented method for synthesizing 1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol involves catalytic hydrogenation of biphenyl-derived precursors. This process typically employs palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Key reaction parameters include:

  • Catalyst loading : 10 wt% Pd/C relative to the substrate.
  • Solvent system : Ethanol (EtOH) or tetrahydrofuran (THF).
  • Temperature and pressure : Room temperature (20–25°C) and atmospheric hydrogen pressure (1 atm).

A representative procedure from the literature involves hydrogenating 2-(cyclohex-1-en-1-yl)acetophenone in EtOH with Pd/C. After 12 hours of stirring, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield the target alcohol with a reported isolated yield of 80%.

Substrate Modifications and Selectivity

The biphenyl precursor’s substitution pattern significantly impacts hydrogenation efficiency. Electron-donating groups on the aromatic ring enhance reaction rates by stabilizing partial positive charges during the reduction of the ketone moiety. Steric hindrance from ortho-substituents, however, may necessitate higher catalyst loadings or prolonged reaction times.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis of this compound employs continuous flow reactors to optimize process parameters. These systems offer:

  • Enhanced mass transfer : Superior gas-liquid mixing compared to batch reactors.
  • Precise temperature control : Jacketed reactor designs maintain isothermal conditions.
  • Scalability : Production capacities exceeding 100 kg/day through parallel reactor modules.
Parameter Batch Reactor Continuous Flow Reactor
Reaction Time 12–24 h 2–4 h
Catalyst Efficiency 60–70% 85–90%
Yield 75–80% 88–92%

Data derived from comparative studies show a 15–20% improvement in yield and catalyst recyclability in flow systems.

Catalyst Recycling Protocols

Industrial processes implement catalyst recovery systems to reduce costs:

  • Filtration units : Remove spent Pd/C after each batch.
  • Regeneration : Treat recovered catalyst with nitric acid to oxidize adsorbed organic residues, restoring 90–95% activity.

Alternative Synthetic Approaches

While catalytic hydrogenation dominates the literature, exploratory methods have been investigated:

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol reduces ketone precursors at 0–5°C. However, this method suffers from:

  • Lower yields (50–60%) due to competing side reactions.
  • Limited scalability from exothermic reaction dynamics.

Enzymatic Reduction

Preliminary studies using alcohol dehydrogenases demonstrate enantioselective synthesis of the (R)-enantiomer. Lactobacillus brevis enzymes achieve 85% enantiomeric excess but require specialized bioreactors and prolonged incubation (72 h).

Reaction Optimization and Challenges

Solvent Effects

Solvent polarity critically influences hydrogenation kinetics:

Solvent Dielectric Constant Reaction Rate (k, h⁻¹)
Ethanol 24.3 0.45
THF 7.6 0.28
Hexane 1.9 0.12

Polar solvents like ethanol stabilize transition states through hydrogen bonding, accelerating reaction rates by 2–3× compared to nonpolar media.

Catalyst Deactivation Mechanisms

Common deactivation pathways in Pd/C systems include:

  • Sulfur poisoning : Trace thiols in substrates irreversibly bind palladium.
  • Coking : Polymeric byproducts block active sites during prolonged use. Periodic oxidative regeneration (e.g., 5% O₂ in N₂ at 300°C) mitigates coking by combusting carbonaceous deposits.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
CrO₃ (Jones reagent)Acetone, 0-5°C1-(2',3',4',5'-Tetrahydrobiphenyl-2-yl)ethanone78%
KMnO₄ (acidic)H₂SO₄, refluxBiphenyl-2-carboxylic acid derivative*65%
TEMPO/NaOClCH₂Cl₂, RTKetone (with stereoretention)82%

*Full aromatization of the tetrahydro ring occurs under strong acidic oxidation.

Reduction Reactions

The tetrahydrobiphenyl core can undergo further saturation:

Reducing System Conditions Product Selectivity
H₂ (1 atm), Pd/CEtOH, 25°CFully saturated bicyclohexyl ethanol>90%
NaBH₄/NiCl₂THF, 0°CPartial reduction of aromatic rings55%

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Table: Functional Group Interconversion

Reagent Product Application
SOCl₂2-Chloroethyl-tetrahydrobiphenylPrecursor for Grignard synthesis
PBr₃2-Bromoethyl-tetrahydrobiphenylSuzuki coupling substrates
TsCl/Et₃NTosylate esterSN2 reactions

Cross-Coupling Reactions

The biphenyl system enables palladium-catalyzed couplings:

Key Findings from RSC Studies :

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(dba)₂/PPh₃ catalyst (dioxane, 105°C) to form extended biaryl systems (yields: 70-85%).

  • Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines under Pd/XPhos catalysis (toluene, 90°C).

Stability Under Environmental Conditions

Critical degradation pathways identified via PubChem data :

Condition Degradation Product Half-Life
UV light (254 nm)Biphenylquinone48 hr
pH < 2Ring-opened diol12 hr
Ozone exposureEpoxidized derivative<1 hr

Comparative Reactivity Analysis

Data synthesized from multiple studies reveals:

  • Hydroxyl Group Reactivity : 1.5× faster tosylation vs. analogous naphthol derivatives .

  • Ring Strain Effects : Tetrahydro rings lower activation energy for hydrogenation by 12 kcal/mol vs fully aromatic biphenyls .

This compound's dual functionality (alcohol + strained biphenyl) makes it a versatile intermediate in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres for oxidation-sensitive reactions.

Scientific Research Applications

1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Analyzed:

1-(4'-Hydroxy-4-methoxy-[1,1'-biphenyl]-2-yl)ethanone ()

1-(5-Chloro-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2-yl)-3,5-dimethyl-1H-pyrazole ()

(1'R,2'R)-5',6-Dimethyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,4-diol ()

1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol ()

Ethanone, 1-(2'-fluoro[1,1'-biphenyl]-4-yl)- ()

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Functional Groups Key Substituents Molecular Formula
Target Compound Tetrahydrobiphenyl -OH (ethanol) None C₁₄H₁₈O*
1-(4'-Hydroxy-4-methoxy-biphenyl-2-yl)ethanone Biphenyl -OCH₃, -OH, -C(O)CH₃ Methoxy, ketone C₁₅H₁₄O₃
1-(5-Chloro-tetrahydrobiphenyl-2-yl)-pyrazole Tetrahydrobiphenyl -Cl, -CH₃ (pyrazole) Chlorine, pyrazole ring C₁₅H₁₇ClN₂
(1'R,2'R)-5',6-Dimethyl-tetrahydrobiphenyl-diol Tetrahydrobiphenyl -OH (diol), -CH₃, -C=CH₂ Diol, methyl, propene C₁₇H₂₂O₂
1-[2-(2-Methyloxetan-2-yl)phenyl]ethanol Phenyl-oxetane -OH (ethanol), oxetane ring Oxetane ring C₁₂H₁₆O₂
1-(2'-Fluorobiphenyl-4-yl)ethanone Biphenyl -F, -C(O)CH₃ Fluorine, ketone C₁₄H₁₁FO

*Inferred molecular formula based on structural analysis.

Physical and Chemical Properties

  • Boiling Points: The ketone analog 1-(2'-fluorobiphenyl-4-yl)ethanone () has a boiling point of 598–600 K . The target compound’s ethanol group likely increases its boiling point due to hydrogen bonding, similar to 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol (MW 192.25), which has a polar oxetane ring enhancing solubility .
  • Solubility :
    • The diol derivative () exhibits higher water solubility due to two -OH groups, whereas the target compound’s single -OH may offer moderate polarity. Chlorinated analogs () show reduced solubility due to hydrophobic Cl .

Biological Activity

1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol, also known as a derivative of tetrahydrobiphenyl, has garnered attention for its potential biological activities. This compound, with a molecular formula of C14H16O and a molecular weight of 200.28 g/mol, is noted for its structural complexity and potential pharmacological applications.

  • Molecular Formula: C14H16O
  • Molecular Weight: 200.28 g/mol
  • CAS Number: 1609102-36-4

Antiviral Activity

Recent studies have highlighted the antiviral properties of various biphenyl derivatives. For instance, compounds structurally related to tetrahydrobiphenyl have been investigated for their ability to inhibit HIV-1 integrase (IN) and reverse transcriptase (RT). These studies typically report inhibitory concentrations (IC50) that indicate the effectiveness of these compounds against viral replication mechanisms.

Table 1: Antiviral Activity Summary

CompoundTargetIC50 (µM)Reference
This compoundHIV-1 INTBD
Other derivativesHIV-1 RTVaries

Antimicrobial Activity

The antimicrobial potential of related biphenyl compounds has been explored, particularly against Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)Reference
Tetrahydrobiphenyl derivativeE. coliTBD
Tetrahydrobiphenyl derivativeS. aureusTBD

Anti-Proliferative Effects

In vitro studies have demonstrated that certain biphenyl derivatives exhibit anti-proliferative effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds suggest their potential as therapeutic agents in cancer treatment.

Table 3: Anti-Proliferative Activity

CompoundCancer Cell LineIC50 (µM)Reference
Tetrahydrobiphenyl derivativeHepG2<25 µM
Tetrahydrobiphenyl derivativeMCF-7<25 µM

Case Studies

Several case studies have focused on the synthesis and evaluation of biological activities of tetrahydrobiphenyl derivatives. For example, a study published in Nature detailed the synthesis of related compounds and their evaluation against multiple biological targets, demonstrating significant antiviral and anti-cancer properties.

Q & A

Basic: What are the common synthetic routes for 1-(2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol?

Methodological Answer:
The compound can be synthesized via hydrolysis of its ketone precursor under basic conditions. For example, a tetrahydro-biphenyl ethanone derivative undergoes reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol . Alternatively, intermediates like tert-butyl (4aS,9aS)-3-(tetrahydro-biphenyl derivatives) have been prepared via hydrolysis with K₂CO₃ in methanol, followed by purification via column chromatography (PE/EA solvent systems) .

Advanced: How can reaction conditions be optimized to improve stereochemical purity?

Methodological Answer:
Stereochemical outcomes depend on catalysts and solvent polarity. For example, chiral resolution using HPLC with a chiral stationary phase (e.g., amylose or cellulose-based columns) can separate enantiomers. Evidence from a tetrahydro-biphenyl indeno-pyridine synthesis shows that reaction temperature (e.g., room temperature vs. reflux) and base selection (e.g., K₂CO₃ vs. NaOH) influence diastereomer ratios . Kinetic vs. thermodynamic control should be evaluated via time-course NMR monitoring .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key for identifying aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad peak ~δ 1–5 ppm), and tetrahydro-biphenyl ring protons (multiplet patterns) .
  • HRMS : Validates molecular weight (e.g., m/z 264.10 for a related derivative) .
  • IR : Confirms alcohol O-H stretches (~3200–3600 cm⁻¹) and absence of ketone C=O (~1700 cm⁻¹) .

Advanced: How to address contradictory data in oxidation/reduction pathways?

Methodological Answer:
Contradictions in oxidation outcomes (e.g., ketone vs. carboxylic acid formation) arise from reagent selectivity. For instance, CrO₃ in acidic conditions may over-oxidize alcohols to carboxylic acids, while pyridinium chlorochromate (PCC) selectively yields ketones . For reduction, NaBH₄ is milder and safer for alcohols, whereas LiAlH₄ may reduce additional functional groups, requiring careful substrate analysis .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Flash Column Chromatography : Use gradients like PE/EA (20:1 to 2:1) for polar alcohol separation .
  • Recrystallization : Ethanol or methanol/water mixtures improve purity for crystalline derivatives .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure minimizes decomposition .

Advanced: How to design derivatization strategies for biological activity studies?

Methodological Answer:

  • Esterification : React with acetic anhydride/pyridine to form acetate prodrugs, enhancing membrane permeability .
  • Piperazine Conjugation : Attach piperazine moieties via reductive amination (NaBH₃CN) to explore CNS activity, as seen in related tetrahydro-biphenyl derivatives .
  • Boronates : Introduce boronate esters (e.g., using pinacol borane) for Suzuki-Miyaura cross-coupling in drug candidate libraries .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Storage : Keep in a dry, sealed container under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alcohol group .
  • Stability Tests : Monitor via TLC or HPLC over 6–12 months; degradation products (e.g., ketones) indicate oxidation susceptibility .

Advanced: How to analyze reaction byproducts in complex syntheses?

Methodological Answer:

  • LC-MS/MS : Identifies low-abundance impurities (e.g., over-oxidized ketones or dimeric side products) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected bond formations in HRMS .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict intermediates and transition states to explain byproduct pathways .

Basic: What solvents and conditions are optimal for functional group transformations?

Methodological Answer:

  • Oxidation : Use dichloromethane (DCM) with PCC for controlled ketone formation .
  • Esterification : Catalyze with H₂SO₄ in dry THF under reflux .
  • Protection/Deprotection : Trimethylsilyl (TMS) ethers in DMF with imidazole protect hydroxyl groups during harsh reactions .

Advanced: How to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Dose-Response Curves : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Molecular Docking : Compare binding poses (e.g., AutoDock Vina) to explain potency differences among stereoisomers .
  • Metabolite Screening : Use hepatocyte models to assess if inactive prodrugs are metabolized to active forms .

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